molecular formula C8H14N4OS B6423334 N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 24706-67-0

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B6423334
CAS No.: 24706-67-0
M. Wt: 214.29 g/mol
InChI Key: PTXZAKDWPVBNLX-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent, such as acetyl chloride, to form the acetamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological processes.

    Pathways: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide vs. N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propionamide: The latter has a propionamide group instead of an acetamide group, which may affect its biological activity.

    This compound vs. N-(2-methylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)butyramide: The butyramide derivative has a longer carbon chain, potentially altering its solubility and reactivity.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methylpropyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c1-6(2)3-9-7(13)4-14-8-10-5-11-12-8/h5-6H,3-4H2,1-2H3,(H,9,13)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXZAKDWPVBNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CSC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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